Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)-
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Overview
Description
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles. This compound is characterized by the presence of a cyano group, a phenylmethylthio group, and an isothiazolylthio group attached to the acetamide backbone. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include solvent-free reactions, fusion methods, and the use of specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions can vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The cyano and isothiazolyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Isothiazoles: These compounds share the isothiazole ring and have similar biological activities.
Phenylmethylthio derivatives: These compounds share the phenylmethylthio group and are used in various chemical reactions.
Uniqueness
Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
135489-22-4 |
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Molecular Formula |
C13H11N3OS3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(3-benzylsulfanyl-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11N3OS3/c14-6-10-12(16-20-13(10)19-8-11(15)17)18-7-9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,15,17) |
InChI Key |
WYTURJAFOKMMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=C2C#N)SCC(=O)N |
Origin of Product |
United States |
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